(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate

Asymmetric Synthesis Chiral Building Blocks Stereochemical Integrity

This (S)-configured α-amino aldehyde features orthogonal Boc-amine and benzyl-ether protecting groups, enabling selective deprotection strategies impossible with Fmoc or t-butyl analogs. Validated as a pronucleophile in enantioselective Michael additions to nitroolefins, achieving quaternary α-amino aldehydes with high d.r. and e.e. Used in total synthesis of l-threo-sphingosine (83% yield) and in constructing Csp³-rich piperazine libraries for drug discovery. The (R)-enantiomer (CAS 350685-50-6) delivers opposite stereochemistry; only the (S)-form provides the documented reactivity. Essential for researchers requiring reliable chirality and dual protection for multistep asymmetric synthesis.

Molecular Formula C15H21NO4
Molecular Weight 279.336
CAS No. 79069-54-8
Cat. No. B2948544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate
CAS79069-54-8
Molecular FormulaC15H21NO4
Molecular Weight279.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1
InChIKeySYUMPFHICOKGEB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

79069-54-8: Chiral Amino Aldehyde Building Block for Enantioselective Synthesis and Drug Discovery


(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate (CAS: 79069-54-8), systematically named Carbamic acid, [(1S)-1-formyl-2-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), is a chiral α-amino aldehyde derivative featuring Boc-protected amine and benzyloxy-protected alcohol functionalities . With the molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol, this compound contains a single stereocenter with (S)-configuration, placing it within the class of serine-derived aldehydes . It functions primarily as a protected chiral intermediate for asymmetric synthesis and drug discovery applications, where both its α-amino aldehyde reactivity and stereochemical integrity are critical parameters .

79069-54-8: Why Generic Substitution of This Chiral Amino Aldehyde Intermediate Fails in Enantioselective Synthesis


The substitution of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate with apparently similar serine-derived aldehydes introduces quantifiable risks to synthetic outcomes. α-Amino aldehydes as a class exhibit well-documented instability under basic conditions and a high propensity for 1,2-additions, which historically restricted their utility as pronucleophiles in asymmetric catalysis . More critically, the specific (S)-stereochemical configuration at the α-carbon fundamentally determines diastereoselectivity in subsequent transformations; the (R)-enantiomer (CAS: 350685-50-6) produces opposite stereochemical outcomes in chelation-controlled additions . Furthermore, the choice of orthogonal protecting groups—Boc on nitrogen and benzyl on oxygen—enables selective deprotection strategies that analogs with alternative protecting group combinations (e.g., Fmoc/Benzyl, Boc/t-Butyl) cannot replicate without altering reaction compatibility or requiring different deprotection conditions . These non-interchangeable features necessitate product-specific evaluation rather than class-based substitution.

79069-54-8 Quantitative Evidence: Comparative Performance Against Chiral Amino Aldehyde Analogs


Enantiomeric Configuration Drives Stereochemical Outcomes: (S)-79069-54-8 vs. (R)-350685-50-6

The (S)-stereochemistry of CAS 79069-54-8 is not interchangeable with its (R)-enantiomer (CAS 350685-50-6) when stereochemical outcomes are critical. In chelation-controlled additions of organocuprates to N-carbamoyl aminoaldehydes, the carbamate group functions as a stronger chelating group than ethers or esters, and the absolute configuration at the α-carbon directly determines whether threo- or erythro-β-amino alcohol derivatives are produced . The threo product from (S)-configured serine aldehyde was obtained in 83% yield in the synthesis of l-threo sphingosine, whereas the (R)-enantiomer would yield the opposite stereochemical series .

Asymmetric Synthesis Chiral Building Blocks Stereochemical Integrity

Boc/Benzyl Orthogonal Protection Enables Differentiated Deprotection vs. Alternative Protecting Group Combinations

The Boc (tert-butoxycarbonyl) on nitrogen and benzyl (Bzl) on oxygen of CAS 79069-54-8 represent an orthogonal protecting group pair that cannot be functionally replicated by alternative combinations. The Boc group is removed under acidic conditions (TFA, HCl), while the benzyl ether is cleaved via hydrogenolysis (H₂, Pd/C) . In contrast, analogs employing Fmoc/Benzyl combinations require basic conditions for amine deprotection, while Boc/t-Butyl combinations require acid for both deprotections, eliminating orthogonality . This orthogonality is essential in multi-step peptide synthesis where selective manipulation of one functional group while preserving the other is required.

Peptide Synthesis Orthogonal Protection Selective Deprotection

Validated Synthetic Yield: 96% via Dess-Martin Oxidation of Boc-Ser(Bzl)-ol

A validated synthetic route to CAS 79069-54-8 has been documented with quantifiable yield data, enabling reproducible procurement and synthetic planning. Oxidation of N-(tert-butyloxycarbonyl)-O-benzyl-L-serinol (Boc-Ser(Bzl)-ol) using Dess-Martin periodinane in dichloromethane at room temperature for 2 hours, followed by chromatographic purification (silica, 4:1 Hexane/EtOAc, Rf = 0.4), afforded (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate as a white solid in 96% yield . This yield compares favorably to alternative reduction-based routes using LAH from Weinreb amide precursors, which may give variable yields and require careful control of reaction exotherms at low temperatures (0-10°C) .

Synthetic Methodology Oxidation Yield Optimization

Verified Spectroscopic Identity: ¹H NMR and MS Data Enable Batch-to-Batch Quality Verification

CAS 79069-54-8 has published spectroscopic characterization data that enable rigorous batch-to-batch identity verification, a quality assurance parameter not uniformly available for all α-amino aldehyde analogs. The compound exhibits characteristic ¹H NMR signals (500 MHz, CDCl₃): aldehyde proton at δ 9.64 (s, 1H), aromatic protons at δ 7.38-7.26 (m, 5H), NH at δ 5.42 (d, J=5.0 Hz, 1H), CH₂ benzyloxy at δ 4.51 (dd, J=12.0, 19.5 Hz, 2H), and Boc tert-butyl at δ 1.46 (s, 9H) . ESI-MS shows characteristic fragmentation with loss of the Boc group: (M+1−100) = 180.1 . While commercial suppliers typically provide ≥95% purity (HPLC) , the availability of primary literature spectroscopic data provides an independent verification standard that analogs lacking published characterization may not offer.

Quality Control Spectroscopic Characterization Analytical Verification

79069-54-8: Validated Research and Industrial Application Scenarios for Chiral Amino Aldehyde Procurement


Enantioselective Synthesis of Quaternary α-Amino Aldehydes via Brønsted Base-Catalyzed Michael Addition

CAS 79069-54-8 is validated for use as an α-branched α-amino aldehyde pronucleophile in enantioselective Michael additions to nitroolefins, enabling direct access to quaternary α-amino aldehydes bearing up to two vicinal stereocenters with high diastereo- and enantioselectivity. This application overcomes the historical limitation of α-amino aldehydes in asymmetric catalysis due to their tendency toward 1,2-additions and instability under basic conditions . The Boc and benzyl protecting groups remain intact during the reaction, and DFT modeling indicates that intramolecular hydrogen bonding between the NH group and carbonyl oxygen is key for stereocontrol .

Chelation-Controlled Synthesis of threo-β-Amino Alcohols for Sphingolipid Drug Intermediates

The (S)-stereochemistry and N-carbamoyl functionality of CAS 79069-54-8 enable chelation-controlled additions of organocuprates to produce threo-β-amino alcohol derivatives with high diastereoselectivity. This methodology has been demonstrated in the total synthesis of l-threo sphingosine and the protein kinase C inhibitor safingol, where the serine-derived aldehyde intermediate provided the threo product in 83% yield . The carbamate group serves as a stronger chelating group than alternative functionalities (ethers, esters, thioethers), a property critical for achieving the desired diastereoselectivity .

Multigram-Scale Synthesis of Enantiomerically Pure 3-Substituted Piperazine Scaffolds for Drug Discovery Libraries

CAS 79069-54-8 serves as a key intermediate in the six-step transformation of chiral amino acids into 3-substituted piperazine-2-acetic acid esters. This methodology produces diastereomeric mixtures (cis:trans dr up to 2.2:1) that can be chromatographically separated to yield monoprotected chiral 2,3-disubstituted piperazines, each as a single absolute stereoisomer . The approach has been scaled to multigram quantities for all but one stereoisomer, enabling the construction of Csp³-enriched compound libraries for drug discovery where piperazine scaffolds are broadly exploited in FDA-approved drugs .

Reductive Condensation for Synthesis of Polyamine Drug Intermediates

The aldehyde functionality of CAS 79069-54-8 (referred to as N-Boc-O-benzyl-L-serinal) undergoes reductive condensation with ammonium acetate in the presence of sodium triacetoxyborohydride, reacting with three aldehyde equivalents to produce tertiary amine intermediates [1]. This application is documented in drug synthesis databases as a validated route to polyamine scaffolds, demonstrating the compound's utility beyond single-step derivatization to more complex architectures [1].

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